Methyl 1-(2-(piperidin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride
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Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Recent scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .Physical And Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can vary widely depending on the specific derivative. For example, methyl 2-[(2S)-piperidin-2-yl]acetate hydrochloride has a melting point of 161-162°C .Scientific Research Applications
Anticancer Applications
Piperidine derivatives are being utilized in different ways as anticancer agents . Several piperidine alkaloids isolated from natural herbs, were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Antiviral Applications
Piperidine derivatives have also been used in the development of antiviral drugs . Their unique structure allows them to interfere with the replication process of certain viruses.
Antimalarial Applications
The piperidine nucleus has been utilized in the development of antimalarial drugs . These compounds can inhibit the growth of Plasmodium parasites, which are responsible for malaria.
Antimicrobial and Antifungal Applications
Piperidine derivatives have shown significant antimicrobial and antifungal activities . They can inhibit the growth of various bacteria and fungi, making them useful in treating a variety of infections.
Antihypertensive Applications
Piperidine derivatives have been used in the development of antihypertensive drugs . These drugs can help lower blood pressure and are used in the treatment of hypertension.
Analgesic and Anti-inflammatory Applications
Piperidine derivatives are being utilized as analgesic and anti-inflammatory agents . They can help relieve pain and reduce inflammation in the body.
Anti-Alzheimer Applications
Piperidine derivatives have been used in the development of drugs for the treatment of Alzheimer’s disease . These drugs can help slow the progression of the disease and improve cognitive function.
Antipsychotic Applications
Piperidine derivatives are being utilized as antipsychotic agents . They can help manage the symptoms of various psychiatric disorders, including schizophrenia and bipolar disorder.
Mechanism of Action
Safety and Hazards
The safety and hazards associated with piperidine derivatives can also vary widely depending on the specific derivative. For example, methyl 2-[(2S)-piperidin-2-yl]acetate hydrochloride has hazard statements H315, H319, H335, indicating it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Future Directions
properties
IUPAC Name |
methyl 1-(2-piperidin-2-ylethyl)triazole-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2.ClH/c1-17-11(16)10-8-15(14-13-10)7-5-9-4-2-3-6-12-9;/h8-9,12H,2-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVIHOCLDOHRLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)CCC2CCCCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(2-(piperidin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride |
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